molecular formula C9H9NS B3021230 4-(Ethylsulfanyl)benzonitrile CAS No. 86047-01-0

4-(Ethylsulfanyl)benzonitrile

Cat. No. B3021230
CAS RN: 86047-01-0
M. Wt: 163.24 g/mol
InChI Key: DPBHJRQNISIVHM-UHFFFAOYSA-N
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Description

“4-(Methylsulfonyl)benzonitrile” is a chemical compound with the molecular formula C8H7NO2S . It’s used in laboratory chemicals and is a key component in the manufacture of chemical compounds .


Synthesis Analysis

A straightforward synthesis of benzonitriles can be achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of “4-(Methylsulfonyl)benzonitrile” consists of a benzene ring attached to a nitrile group (CN) and a methylsulfonyl group (SO2CH3) . The InChI code for this compound is 1S/C8H7NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,1H3 .


Chemical Reactions Analysis

Benzonitriles, including “4-(Methylsulfonyl)benzonitrile”, play key roles in the synthesis of various compounds such as benzoic acid, benzylamine, benzamide, pesticides, and dyes . They are also prominent intermediates for the production of benzoguanamine, which is a widely used advanced coating .

Scientific Research Applications

Synthesis of Antimicrobial Drugs

4-(Ethylsulfanyl)benzonitrile is used in the synthesis of novel N-substituted 4-ethylsulfanyl-2-pyridones and triazolopyridines . These compounds have shown promising antimicrobial activities against various bacterial and fungal strains .

Development of Chemotherapeutic Agents

The compound has been used in the development of new forms of chemotherapeutic agents . The promising interest in these synthetic compounds has led to continued research to explore their new molecular mechanisms and use them as promising chemotherapeutics .

Preparation of Antimetabolic Agents

As part of a program directed toward the preparation of potential antimetabolic agents, 4-(Ethylsulfanyl)benzonitrile has been used in numerous researches to develop different innovative synthetic methods .

Synthesis of Azoloazines

The compound has been used in the synthesis of azoloazines using cyanoketene dithioacetals . Derivatives of these ring systems are important as antimetabolic agents in biochemical reactions .

Synthesis of N-substituted 2-pyridones

N-substituted 2-pyridones are important heterocycles that possess antimicrobial and antifungal activities, making them ideal for a wide range of pharmaceutical applications . 4-(Ethylsulfanyl)benzonitrile has been used in the synthesis of these compounds .

Astronomical Research

While not specific to 4-(Ethylsulfanyl)benzonitrile, its parent compound, benzonitrile, has been detected in space, marking the first time a specific aromatic molecule had been identified in the interstellar medium . This suggests potential for further research into the presence and behavior of similar compounds, including 4-(Ethylsulfanyl)benzonitrile, in extraterrestrial environments.

Mechanism of Action

While specific information on the mechanism of action of “4-(Ethylsulfanyl)benzonitrile” is not available, a similar compound, “4-(Methylsulfonyl)benzonitrile”, has been studied. It was found that significant Coulombic interactions between adjacent molecules is one driving force for the formation of antiparallel structures .

Safety and Hazards

“4-(Methylsulfonyl)benzonitrile” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as having acute oral toxicity and acute dermal toxicity . In case of skin contact, it’s recommended to wash off immediately with plenty of water for at least 15 minutes .

properties

IUPAC Name

4-ethylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-2-11-9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPBHJRQNISIVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Ethylsulfanyl)benzonitrile

Synthesis routes and methods

Procedure details

Combine 4-mercapto-benzonitrile (0.4 g, 2.96 mmol), bromoethane (1.4 mL, 8.88 mmol) and potassium carbonate (3.3 g, 23.7 mmol) in anhydrous DMF (7 mL) and heat at 60° C. for 17 h. Cool the reaction mixture to ambient temperature and partition between brine (20 mL) and EtOAc (20 mL). Separate the organic layer, dry over anhydrous Na2SO4 and concentrate. Purify by chromatography on silica gel eluting with hexane/EtOAc (1:0, 9:1 and 4:1) to obtain the desired intermediate as a colorless oil (0.4 g, 83%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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